molecular formula C23H20ClN3O2S B13558033 N-{[(4-chlorophenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide

N-{[(4-chlorophenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B13558033
M. Wt: 437.9 g/mol
InChI Key: CFLAKUDCCQZQPY-UHFFFAOYSA-N
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Description

N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the carbamoyl intermediate: This step involves the reaction of 4-chlorophenyl isocyanate with pyridine-3-carboxaldehyde under controlled conditions to form the carbamoyl intermediate.

    Addition of the methylsulfanyl group: The intermediate is then reacted with 4-(methylsulfanyl)aniline in the presence of a suitable catalyst to introduce the methylsulfanyl group.

    Formation of the prop-2-enamide: The final step involves the reaction of the intermediate with acryloyl chloride to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Azides or nitriles.

Scientific Research Applications

N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{(4-bromophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide
  • N-{(4-fluorophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide

Uniqueness

N-{(4-chlorophenyl)carbamoylmethyl}-N-[4-(methylsulfanyl)phenyl]prop-2-enamide is unique due to the presence of the 4-chlorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be attributed to differences in electronic effects, steric hindrance, and binding affinity to molecular targets.

Properties

Molecular Formula

C23H20ClN3O2S

Molecular Weight

437.9 g/mol

IUPAC Name

N-[2-(4-chloroanilino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-methylsulfanylphenyl)prop-2-enamide

InChI

InChI=1S/C23H20ClN3O2S/c1-3-21(28)27(19-10-12-20(30-2)13-11-19)22(16-5-4-14-25-15-16)23(29)26-18-8-6-17(24)7-9-18/h3-15,22H,1H2,2H3,(H,26,29)

InChI Key

CFLAKUDCCQZQPY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)C(=O)C=C

Origin of Product

United States

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